REACTION_CXSMILES
|
C[O:2][C:3](=[O:24])[C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:5]=1[NH:11][S:12]([C:15]1[C:20]2=[N:21][S:22][N:23]=[C:19]2[CH:18]=[CH:17][CH:16]=1)(=[O:14])=[O:13].O[Li].O.Cl>C1COCC1.O>[N:23]1[S:22][N:21]=[C:20]2[C:15]([S:12]([NH:11][C:5]3[CH:6]=[C:7]([CH3:10])[CH:8]=[CH:9][C:4]=3[C:3]([OH:24])=[O:2])(=[O:13])=[O:14])=[CH:16][CH:17]=[CH:18][C:19]=12 |f:1.2,4.5|
|
Name
|
2-(benzo[1,2,5]thiadiazole-4-sulfonylamino)-4-methylbenzoic acid methyl ester
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C=C1)C)NS(=O)(=O)C1=CC=CC=2C1=NSN2)=O
|
Name
|
LiOH.H2O
|
Quantity
|
1.41 g
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at rt for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washing with water
|
Type
|
CUSTOM
|
Details
|
Drying in air
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C2C(=NS1)C(=CC=C2)S(=O)(=O)NC2=C(C(=O)O)C=CC(=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.5 mmol | |
AMOUNT: MASS | 0.89 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |